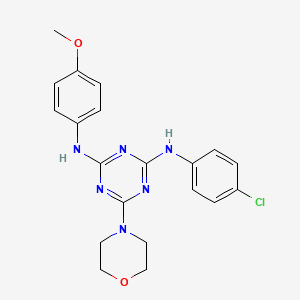
N2-(4-氯苯基)-N4-(4-甲氧基苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2,4-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: is a complex organic compound belonging to the triazine family. This compound is characterized by the presence of a triazine ring substituted with various functional groups, including chlorophenyl, methoxyphenyl, and morpholinyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
科学研究应用
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. The initial step often includes the formation of the triazine ring through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl, methoxyphenyl, and morpholinyl groups through substitution reactions. Common reagents used in these reactions include chlorinated aromatic compounds, methoxy-substituted aromatic compounds, and morpholine. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions: N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of phenyl derivatives.
Substitution: The triazine ring can undergo substitution reactions, where the existing substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the methoxy and morpholinyl groups, while reduction may produce phenyl derivatives.
作用机制
The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
相似化合物的比较
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: This compound lacks the morpholinyl group, which may result in different chemical and biological properties.
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine: The substitution of the morpholinyl group with a piperidinyl group can lead to variations in reactivity and biological activity.
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-4-yl)-1,3,5-triazine-2,4-diamine: The presence of a pyrrolidinyl group instead of a morpholinyl group may affect the compound’s stability and interaction with molecular targets.
The uniqueness of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-28-17-8-6-16(7-9-17)23-19-24-18(22-15-4-2-14(21)3-5-15)25-20(26-19)27-10-12-29-13-11-27/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNHXOFZRXMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














